molecular formula C14H21N3O2S B1420039 N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1177274-01-9

N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No. B1420039
M. Wt: 295.4 g/mol
InChI Key: CMHUHIQNRMIGCF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary significantly depending on the substitutions at various positions . The specific molecular structure of “N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” is not provided in the available resources.


Chemical Reactions Analysis

Benzothiazole derivatives have been known to exhibit various pharmacological properties such as anticancer, antimicrobial, anti-inflammatory, and antioxidant activities . The specific chemical reactions involving “N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” are not detailed in the current literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. For benzothiazole derivatives, these properties can vary widely . The specific physical and chemical properties of “N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” are not provided in the available literature.

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For benzothiazole derivatives, these can vary widely . The specific safety and hazards of “N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” are not detailed in the current resources.

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-17(2)7-5-6-15-14-16-10-8-11(18-3)12(19-4)9-13(10)20-14/h8-9H,5-7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHUHIQNRMIGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=CC(=C(C=C2S1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
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N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
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N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
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N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
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N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 6
N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

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